Gestodene

描述

炔诺孕酮是一种合成孕激素,是各种激素避孕药中使用的一种激素。它以其高孕激素活性而闻名,通常与雌激素联合用于口服避孕药。 炔诺孕酮于 1987 年首次用于医疗,有时被称为“第三代”孕激素 .

准备方法

合成路线和反应条件

炔诺孕酮的合成涉及多个步骤,从基本的类固醇结构开始。一种常见的方法是通过 13β-乙基-15α-乙酰氧基-gonane-4-烯-3,17-二酮上二醇对 3-位羰基进行选择性保护。 然后将该中间体进行各种化学反应,包括还原和羟基化,以生产炔诺孕酮 .

工业生产方法

炔诺孕酮的工业生产通常涉及使用易得的原料和试剂进行大规模合成。反应条件经过优化,以确保最终产品的高产率和纯度。 该工艺通常包括在高温下使用反应注射成型等步骤,以形成包含炔诺孕酮的阴道环 .

化学反应分析

反应类型

炔诺孕酮会发生多种类型的化学反应,包括:

还原: 将羰基还原为羟基衍生物。

羟基化: 在类固醇骨架上的特定位置引入羟基。

取代: 用其他取代基取代官能团,以改变化学结构.

常见试剂和条件

炔诺孕酮合成和修饰中常用的试剂包括硼氢化钠等还原剂和过氧化氢等羟基化试剂。 这些反应通常在受控条件下进行,以确保获得所需的产物 .

形成的主要产物

科学研究应用

Gestodene in Oral Contraceptives

This compound is primarily utilized in combined oral contraceptives (COCs), often in combination with ethinylestradiol. Its applications in this area include:

- Cycle Control : Clinical studies have shown that this compound provides excellent cycle control with lower rates of intermenstrual bleeding compared to other progestins. A three-year study demonstrated a Pearl Index of 0.07, indicating high efficacy with minimal unintended pregnancies .

- Safety Profile : this compound-containing COCs exhibit a favorable safety profile, with a low incidence of estrogen-related side effects . Most adverse events reported include headaches and breast tension, similar to other progestin formulations .

- Metabolic Effects : Unlike some progestogens, this compound is associated with neutral or positive changes in lipid and carbohydrate metabolism, reducing the risk of metabolic side effects commonly seen with older progestins like levonorgestrel .

Emergency Contraception

Recent research has highlighted the potential of this compound as an effective agent for emergency contraception:

- Efficacy Compared to Other Agents : A patent application describes this compound's use in formulating emergency contraceptive medications that reportedly outperform levonorgestrel in efficacy while exhibiting fewer side effects . This positions this compound as a promising alternative for emergency contraceptive needs.

- Mechanism of Action : The mechanism by which this compound exerts its effects involves the suppression of ovulation and alteration of the endometrial lining, making it less receptive to implantation .

Effects on Hemostasis and Vascular Health

Emerging studies suggest that this compound may influence hemostatic parameters and vascular function:

- Thromboembolic Risk : this compound has been identified as a positive allosteric modulator of protease-activated receptor 1 (PAR1), which may contribute to an increased risk of venous thromboembolism associated with oral contraceptives containing this compound .

- Vascular Effects : Research indicates that this compound enhances platelet aggregation through PAR1 activation, highlighting the need for careful monitoring in women using this compound-containing contraceptives, especially those with pre-existing cardiovascular risks .

Table 1: Summary of Clinical Studies Involving this compound

作用机制

炔诺孕酮通过与孕激素受体结合发挥作用,孕激素受体是其主要分子靶点。这种结合会激活受体,从而导致基因表达发生变化,并抑制排卵。 炔诺孕酮也具有弱的雄激素、抗盐皮质激素和糖皮质激素活性,这有助于其整体药理特性 .

相似化合物的比较

炔诺孕酮通常与其他孕激素(如去氧孕烯、诺孕酯和左炔诺孕酮)进行比较。这些化合物具有相似的结构和功能,但在药代动力学性质和临床效果方面有所不同。 炔诺孕酮的孕激素活性高,雄激素效应低,使其成为某些激素避孕药的首选 .

类似化合物列表

- 去氧孕烯

- 诺孕酯

- 左炔诺孕酮

- 炔诺孕酮

- 诺美孕酮

生物活性

Gestodene (GDN) is a synthetic progestin widely used in oral contraceptives. Its biological activity extends beyond traditional progestational effects, influencing various physiological processes, including glucose metabolism and hormonal interactions. This article reviews the biological activity of this compound, highlighting its insulinotropic effects, thromboembolic risks, and estrogen-like activities.

Overview of this compound

This compound is a derivative of 19-nortestosterone, designed to have a higher selectivity for progestin receptors with reduced androgenic activity. This characteristic makes it an attractive option in contraceptive formulations, as it aims to minimize side effects associated with androgenic progestins.

Insulinotropic Effects

Recent studies have demonstrated that this compound exerts significant insulinotropic effects. A notable investigation assessed the impact of this compound on pancreatic β-cell activity in female rats. The study revealed that this compound and its metabolites, specifically 3β,5α-tetrahydro-GDN and 3α,5α-tetrahydro-GDN, significantly enhanced the expression of insulin II (Ins II) and glucokinase (Gk), leading to increased glucose-stimulated insulin secretion. These findings suggest that this compound may influence glucose metabolism through its conversion into metabolites with estrogen-like activities .

Key Findings from Insulinotropic Studies

| Compound | Ins II Expression | Gk Expression | Glucose-Stimulated Insulin Secretion |

|---|---|---|---|

| This compound | Significant | Significant | Enhanced |

| 3β,5α-tetrahydro-Gestodene | Greater | Greater | Enhanced |

| 3α,5α-tetrahydro-Gestodene | Greater | Greater | Enhanced |

The results indicate that the insulinotropic effects of this compound are mediated through its metabolites, which exhibit estrogenic properties despite not directly interacting with estrogen receptors .

Thromboembolic Risks

The use of this compound-containing oral contraceptives has been associated with an increased risk of venous thromboembolism (VTE). A comprehensive study involving 451 VTE cases compared to 1,920 controls found that this compound users had an adjusted odds ratio of 3.39 for confirmed VTE compared to non-users. However, this risk was not significantly elevated when compared to users of other progestins .

Comparative Risk Analysis

| Contraceptive Type | Adjusted Odds Ratio (VTE Risk) |

|---|---|

| This compound-containing OCs | 3.39 |

| Other progestins (non-desogestrel) | 3.14 |

| This compound vs. Other Progestins | 0.99 |

These findings suggest that while this compound may carry some risk for VTE, it does not appear to be greater than that associated with other modern progestins .

Estrogen-like Activities

This compound has been shown to possess weak estrogenic activity through its metabolites. A study highlighted that both 3βGSD and 3αGSD derivatives exhibited weak estrogenic effects but did not demonstrate synergistic actions with estradiol (E2). The research emphasized that while this compound does not bind directly to estrogen receptors, it can still influence estrogen-mediated pathways indirectly .

Estrogenic Activity Findings

| Compound | Estrogenic Activity | Synergistic Action with E2 |

|---|---|---|

| This compound | Weak | None |

| 3β-tetrahydro-Gestodene | Weak | None |

| 3α-tetrahydro-Gestodene | Weak | None |

These findings underline the complexity of this compound's biological activity and its potential implications for users of contraceptives containing this compound.

属性

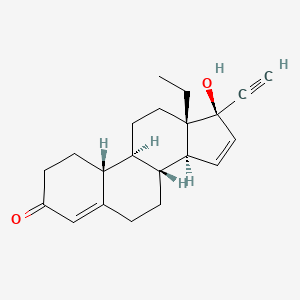

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGSPDASOTUPFS-XUDSTZEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046478 | |

| Record name | Gestodene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gestodene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

This estrogen-progestogen combination acts by inhibiting ovulation by suppression of the mid-cycle surge of luteinizing hormone, the inspissation of cervical mucus so as to constitute a barrier to sperm, and the rendering of the endometrium unreceptive to implantation., Gestodene, one of three new gonane progestins, is the most potent on a per weight basis in regard to progestational effects and has little or no estrogenic effect. In in vivo animal studies, gestodene also has less androgenic activity compared with progestins found in older combination oral contraceptive formulations. It binds to mineralocorticoid receptors and consequently is a competitive aldosterone inhibitor, leading to speculation that it may be beneficial in hypertensive patients. ...In general, studies show that the incidence of side effects associated with the progestin and estrogen components tends to be low, with very little impact on lipid and carbohydrate metabolism. ..., Gestodene (17 alpha-ethynyl-13 beta-ethyl-17 beta-hydroxy-4, 15-gonadien-3-one) is the most potent synthetic progestin currently available and it is widely used as a fertility regulating agent in a number of contraceptive formulations because of its high effectiveness, safety and acceptability. The observation that contraceptive synthetic progestins exert hormone-like effects other than their progestational activities, prompted us to investigate whether gestodene (GSD) administration may induce estrogenic effects, even though the GSD molecule does not interact with intracellular estrogen receptors (ER). To assess whether GSD may exert estrogenic effects through some of its neutral metabolites, a series of experimental studies were undertaken using GSD and three of its A-ring reduced metabolites. Receptor binding studies by displacement analysis confirmed that indeed GSD does not bind to the ER, whereas its 3 beta,5 alpha-tetrahydro reduced derivative (3 beta GSD) interacts with a relative high affinity with the ER. The 3 alpha,5 alpha GSD isomer (3 alpha GSD) also binds to the ER, though to a lesser extent. The ability of the A-ring reduced GSD derivatives to induce estrogenic actions was evaluated by the use of two different molecular bioassays: (a) transactivation of a yeast system co-transfected with the human ER alpha (hER alpha) gene and estrogen responsive elements fused to the beta-galactosidase reporter vector and (b) transactivation of the hER alpha-mediated transcription of the chloramphenicol acetyl transferase (CAT) reporter gene in a HeLa cells expression system. The estrogenic potency of 3 beta GSD was also assessed by its capability to induce estrogen-dependent progestin receptors (PR) in the anterior pituitary of castrated female rats. The results demonstrated that 3 beta GSD and 3 alpha GSD were able to activate, in a dose-dependent manner, the hER alpha-mediated transcription of both the beta-galactosidase and the CAT reporter genes in the yeast and HeLa cells expression systems respectively. In both assays the 3 beta derivative of GSD exhibited a significantly greater estrogenic effect than its 3 alpha isomer, while unchanged GSD and 5 alpha GSD were completely ineffective. Neither 3 beta GSD nor 3 alpha GSD exhibited estrogen synergistic actions. Interestingly, the pure steroidal anti-estrogen ICI-182,780 diminished the transactivation induced by 3 beta GSD and 3 alpha GSD in the yeast expression system. Furthermore, administration of 3 beta GSD resulted in a significant increase of estrogen-dependent PR in the anterior pituitaries of castrated rats in comparison with vehicle-treated animals. The characteristics of the 3 beta GSD-induced PR were identical to those induced by estradiol benzoate. The overall results demonstrate that 3 beta GSD and its 3 alpha isomeric alcohol specifically bind to the ER and possess a weak intrinsic estrogenic activity, whereas unmodified GSD does not. The data contribute to a better understanding of the GSD mechanism of action and allow the hypothesis to be advanced that the slight estrogenlike effects attributable to GSD are mediated by its non-phenolic, tetrahydro reduced metabolites., Studies on the highly progestogenic compound gestodene have demonstrated that its progestogenic activity in an in-vivo system is far lower than those of its in-vitro binding or receptor activation; however, its androgenic activity in vitro has been confirmed and it appears to have weak binding activity to the glucocorticoid receptor . Its weak estrogenic activity (transactivation of estrogen receptor-mediated gene expression in model cells) appears to derive from its metabolism to the A-ring-reduced metabolites, 3beta- and 3alpha,5alpha-tetrahydrogestodene, and is probably mediated by the activity of 5alpha-reductase. These metabolites appeared to be selective agonists of estrogen receptor-alpha but not of estrogen receptor-beta. The parent compound did not activate estrogen receptors-alpha or -beta., For more Mechanism of Action (Complete) data for GESTODENE (6 total), please visit the HSDB record page. | |

| Record name | GESTODENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetone-hexane | |

CAS No. |

60282-87-3 | |

| Record name | Gestodene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60282-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gestodene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060282873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gestodene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gestodene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gestodene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GESTODENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1664P6E6MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GESTODENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gestodene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197.9 °C | |

| Record name | Gestodene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GESTODENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gestodene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。